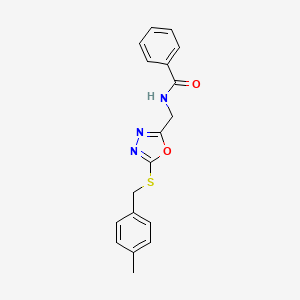

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

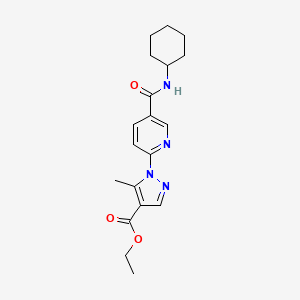

The compound “N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” belongs to the class of organic compounds known as benzamides, which are those containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of a similar compound, N-methylbenzamide, has been studied . The molecule is planar with the amide group (-CONH2) in the same plane as the benzene ring .Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the specific reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, N-methylbenzamide, a related compound, is a white solid with a molecular weight of 135.1632 g/mol .Scientific Research Applications

Anticancer Potential

One significant application of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives is in anticancer research. These compounds have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have shown higher anticancer activities than the reference drug etoposide, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Applications

Another area of application is in antimicrobial research. Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. They have been found to exhibit considerable potential against various gram-positive and gram-negative bacteria and fungi, highlighting their potential as novel antimicrobial agents (Desai et al., 2016).

Antioxidant Activity

The antioxidant activity of benzothiazole and thiourea derivatives, including those related to this compound, has been investigated. These studies suggest the potential of these compounds to inactivate reactive chemical species, contributing to their applications in mitigating oxidative stress and related conditions (Cabrera-Pérez et al., 2016).

Material Science and Molecular Structure Analysis

In material science, the synthesis and crystal structure analysis of related compounds have been explored for their applications in developing multifunctional optical and piezoelectric crystals. These studies involve detailed characterization of the crystal morphology, molecular interactions, and functional properties, contributing to the development of materials with potential applications in electronics and photonics (Goel et al., 2017).

Inflammatory and Edema Reduction

Compounds with a 1,3,4-oxadiazole backbone have been synthesized and evaluated for their anti-inflammatory activity, particularly in the context of paw edema. These studies have shown the compounds' ability to ameliorate inflammation and edema, potentially acting as cyclooxygenase-2 (Cox-2) antagonists, highlighting their therapeutic potential in treating inflammatory conditions (Puttaswamy et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit a wide range of biological activities. They can interact with various biological targets such as enzymes, receptors, and ion channels .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .

Biochemical Pathways

The affected pathways would also depend on the specific target. If the compound inhibits an enzyme, it could disrupt a biochemical pathway in which that enzyme plays a crucial role .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. Factors such as its size, polarity, and the presence of functional groups can affect its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)12-24-18-21-20-16(23-18)11-19-17(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQVRLXLUGVYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2615267.png)

![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)

![3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole](/img/structure/B2615269.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2615272.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2615282.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2615283.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2615285.png)

![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2615287.png)